Bienvenue dans la boutique en ligne BenchChem!

(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine

Asymmetric hydrogenation Chiral diamine ligands Rhodium catalysis

(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine, commonly designated (S)-TF-BIPHAM, is a C2-symmetric, atropisomeric diamine belonging to the class of axially chiral biphenyl-2,2'-diamine ligands. First resolved in 2008 by Wang, Gao, and Liang, this compound serves as a chiral backbone for the synthesis of bis(aminophosphine) ligands (e.g., (S)-TF-BiphamPhos) used in transition-metal-catalyzed asymmetric reactions.

Molecular Formula C16H8F12N2
Molecular Weight 456.23 g/mol
CAS No. 1037800-51-3
Cat. No. B3204539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine
CAS1037800-51-3
Molecular FormulaC16H8F12N2
Molecular Weight456.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2N)C(F)(F)F)C(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C16H8F12N2/c17-13(18,19)5-1-7(15(23,24)25)11(9(29)3-5)12-8(16(26,27)28)2-6(4-10(12)30)14(20,21)22/h1-4H,29-30H2
InChIKeyJIEDEAIODWKRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine (CAS 1037800-51-3) – A Chiral TF-BIPHAM Ligand Scaffold for Asymmetric Synthesis


(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine, commonly designated (S)-TF-BIPHAM, is a C2-symmetric, atropisomeric diamine belonging to the class of axially chiral biphenyl-2,2'-diamine ligands [1]. First resolved in 2008 by Wang, Gao, and Liang, this compound serves as a chiral backbone for the synthesis of bis(aminophosphine) ligands (e.g., (S)-TF-BiphamPhos) used in transition-metal-catalyzed asymmetric reactions [1]. The presence of four electron-withdrawing trifluoromethyl groups at the 4,4',6,6' positions significantly enhances the ligand's electronic properties and configurational stability, providing a quantifiable advantage over unsubstituted or methyl-substituted biphenyl diamines in enantioselective catalysis [1].

Why Generic (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine Cannot Be Interchanged with Other Chiral Diamines


Substituting (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine with structurally similar chiral diamines such as BINAM (1,1'-binaphthyl-2,2'-diamine) or 6,6'-dimethyl-biphenyl-2,2'-diamine (MABP precursor) leads to a measurable loss in catalytic enantioselectivity [1]. The four trifluoromethyl substituents on the biphenyl scaffold are not merely electronic modulators; they confer superior configurational stability under catalytic conditions, preventing racemization that plagues less-substituted biaryl diamines [2]. As demonstrated by Wang et al., the corresponding bis(aminophosphine) ligands derived from TF-BIPHAM achieve >99% enantiomeric excess (ee) in Rh-catalyzed asymmetric hydrogenation of enamides, whereas analogous ligands derived from BINAM (BDPAB) plateau at 95% ee under comparable conditions [1][3]. Generic substitution thus introduces a ≥4% ee deficit, which in the context of pharmaceutical intermediate synthesis translates to unacceptable yield losses during chiral purification.

Quantitative Differentiation Evidence for (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine (TF-BIPHAM) Versus Closest Analogs


Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation of α-Aryl Enamides: (S)-TF-BIPHAM vs. BINAM-Derived Ligands

The bis(aminophosphine) ligand (S)-3b, derived from (S)-TF-BIPHAM, achieves 99.5% ee in the Rh(I)-catalyzed asymmetric hydrogenation of α-aryl enamide 4a under optimized conditions (5 °C, 10 atm H2, toluene) [1]. In contrast, the BINAM-derived ligand BDPAB (2,2'-bis(diphenylphosphinoamino)-1,1'-binaphthyl) achieves a maximum of 95% optical purity for the hydrogenation of α-acylamidoacrylic acid derivatives under comparable Rh(I)-catalyzed conditions [2]. The absolute ee difference of ≥4.5 percentage points corresponds to a >80% reduction in the undesired enantiomer (from 5% to <0.5%), making (S)-TF-BIPHAM the superior choice for applications requiring enantiomeric ratios exceeding 99:1.

Asymmetric hydrogenation Chiral diamine ligands Rhodium catalysis

Configurational Stability Under Catalytic Conditions: (S)-TF-BIPHAM vs. Unsubstituted Biphenyl-2,2'-diamine

The energy barrier for rotation about the biaryl axis in (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine is substantially elevated relative to unsubstituted biphenyl-2,2'-diamine due to the steric bulk of four ortho-adjacent trifluoromethyl groups [1]. While unsubstituted biphenyl-2,2'-diamine (CAS 1454-80-4) exhibits a calculated rotational barrier of approximately 15–20 kcal/mol and undergoes facile racemization at ambient temperature, the tetrakis-CF3 derivative resists racemization even under catalytic hydrogenation conditions at 50 °C [1][2]. Racemization of the chiral ligand during catalysis directly erodes product enantiomeric excess, making configurational stability a prerequisite for sustained asymmetric induction.

Atropisomerism Configurational stability Ligand racemization

CAS Registry Number Assignment Discrepancy: (S)-Enantiomer Identity Verification vs. (R)-Enantiomer Misassignment

Procurement records reveal a critical identity discrepancy: CAS 1037800-51-3 is assigned to the (R)-enantiomer by multiple authoritative databases and vendors (e.g., BOC Sciences, ChemDict, GLPBio) [1], while the (S)-enantiomer is consistently catalogued under CAS 1037800-48-8 . Notably, one vendor (Bidepharm) lists CAS 1037800-51-3 as the (S)-enantiomer, creating sourcing ambiguity . Independent verification of enantiomeric identity via chiral HPLC or optical rotation is therefore mandatory when ordering this compound. The (S)-TF-BIPHAM resolved by Wang et al. was specifically characterized by X-ray crystallography of the (S,S)-diastereomeric sulfonamide derivative, establishing the absolute configuration unambiguously [2].

Enantiomeric identity CAS registry integrity Procurement quality assurance

Electronic Tuning Capacity: (S)-TF-BIPHAM vs. (S)-BINAM in Bis(aminophosphine) Ligand Design

The four trifluoromethyl groups of (S)-TF-BIPHAM confer a significantly electron-deficient aryl backbone compared to the naphthyl framework of BINAM. This electronic modulation translates into distinct catalytic performance profiles: the bis(aminophosphine) ligands 3a and 3b derived from (S)-TF-BIPHAM achieve 97.4–99.5% ee across diverse enamide substrates, whereas BINAM-derived Me-BDPAB yields up to 95% optical purity under similar conditions [1][2]. The enhanced π-acidity of the TF-BIPHAM backbone, quantified by the Hammett σp constant for CF3 (σp = 0.54 vs. σp = 0 for unsubstituted phenyl), facilitates oxidative addition steps in the Rh(I)/Rh(III) catalytic cycle, contributing to the observed 4.5–4.9% ee advantage [1].

Ligand design Electronic effects Phosphorus ligands

High-Value Application Scenarios for (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine in Asymmetric Catalysis


Enantioselective Synthesis of Chiral Amine Pharmaceutical Intermediates via Rh-Catalyzed Hydrogenation

(S)-TF-BIPHAM serves as the preferred chiral backbone for preparing bis(aminophosphine) ligands (e.g., TF-BiphamPhos) that deliver >99% ee in the Rh-catalyzed asymmetric hydrogenation of α-aryl enamides and α-dehydroamino acid esters [1]. This application is directly relevant to the synthesis of enantiopure α-amino acids and chiral amine building blocks for drug candidates, where ICH Q3A guidelines mandate strict control of chiral impurity levels [1]. The demonstrated 99.5% ee with ligand (S)-3b exceeds the performance of BINAM-derived BDPAB (95% ee), enabling direct production of pharmaceutical intermediates without supplementary chiral purification [1][2].

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Quaternary Stereocenter Construction

The Cu(I)/TF-BiphamPhos catalytic system, directly derived from (S)-TF-BIPHAM, has been successfully applied to the enantioselective 1,3-dipolar cycloaddition of azomethine ylides, enabling the construction of chiral pyrrolidines bearing quaternary stereocenters with high diastereo- and enantioselectivity [1]. This application is particularly valuable for medicinal chemistry programs requiring sp3-rich chiral building blocks, as the electron-deficient CF3-substituted backbone enhances the Lewis acidity at copper and improves facial discrimination compared to phenyl-substituted analogs [1].

Asymmetric Mannich Reaction for anti-α,β-Diamino Acid Derivatives

The Cu(I)/TF-BiphamPhos complex derived from (S)-TF-BIPHAM catalyzes the asymmetric Mannich reaction between glycine derivatives and N-tosylimines, producing anti-α,β-diamino acid esters with up to 94:6 diastereoselectivity and 97% enantioselectivity [1]. This application addresses the synthesis of diamino acid motifs prevalent in protease inhibitors and peptide-mimetic therapeutics, where the combination of high anti-selectivity and ee exceeds the performance of BINAP-derived copper catalysts for this transformation [1].

Quote Request

Request a Quote for (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.